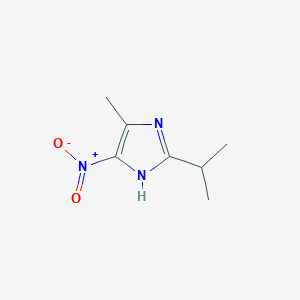
2-(Difluoromethyl)-3,5-bis(trifluoromethyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Difluoromethyl)-3,5-bis(trifluoromethyl)pyridine is a fluorinated pyridine derivative that has garnered significant attention in various fields, including medicinal and agricultural chemistry. The incorporation of fluorine atoms into organic molecules often enhances their biological activity, metabolic stability, and lipophilicity, making such compounds valuable in drug discovery and agrochemical development .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Difluoromethyl)-3,5-bis(trifluoromethyl)pyridine typically involves the introduction of difluoromethyl and trifluoromethyl groups into the pyridine ring. One common method is the direct C-H difluoromethylation and trifluoromethylation of pyridines using radical processes. This can be achieved through the use of oxazino pyridine intermediates, which are transformed into pyridinium salts upon acid treatment .
Industrial Production Methods: Industrial production of this compound may involve metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, which allows for the efficient formation of carbon-carbon bonds under mild conditions. The use of organoboron reagents in these reactions provides a stable and environmentally benign approach to synthesizing fluorinated pyridines .
Chemical Reactions Analysis
Types of Reactions: 2-(Difluoromethyl)-3,5-bis(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products: The major products formed from these reactions include various substituted pyridines, piperidines, and pyridine N-oxides, which can be further utilized in the synthesis of pharmaceuticals and agrochemicals .
Scientific Research Applications
2-(Difluoromethyl)-3,5-bis(trifluoromethyl)pyridine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme interactions and metabolic pathways due to its ability to form hydrogen bonds with biological targets.
Medicine: It is investigated for its potential as a drug candidate, particularly in the treatment of diseases where fluorinated compounds show enhanced efficacy and stability.
Industry: The compound is used in the development of new materials with unique properties, such as increased thermal stability and resistance to degradation
Mechanism of Action
The mechanism of action of 2-(Difluoromethyl)-3,5-bis(trifluoromethyl)pyridine involves its interaction with molecular targets through hydrogen bonding and other non-covalent interactions. The presence of fluorine atoms enhances the compound’s ability to interact with enzymes and receptors, modulating their activity. This can lead to changes in metabolic pathways and biological processes, making the compound effective in various applications .
Comparison with Similar Compounds
- 2-Bromo-5-(trifluoromethyl)pyridine
- 2-Chloro-5-(trifluoromethyl)pyridine
- 2-Iodo-5-(trifluoromethyl)pyridine
- 2-Chloro-4-(trifluoromethyl)pyridine
Comparison: Compared to these similar compounds, 2-(Difluoromethyl)-3,5-bis(trifluoromethyl)pyridine is unique due to the presence of both difluoromethyl and trifluoromethyl groups. This dual fluorination enhances its chemical stability, lipophilicity, and biological activity, making it a valuable compound in drug discovery and agrochemical development .
Properties
Molecular Formula |
C8H3F8N |
|---|---|
Molecular Weight |
265.10 g/mol |
IUPAC Name |
2-(difluoromethyl)-3,5-bis(trifluoromethyl)pyridine |
InChI |
InChI=1S/C8H3F8N/c9-6(10)5-4(8(14,15)16)1-3(2-17-5)7(11,12)13/h1-2,6H |
InChI Key |
AKOMAEFRFCZVCH-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=C1C(F)(F)F)C(F)F)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2e)-2-(3-Fluoranyl-4-Methoxy-Phenyl)imino-1-[[2-(Trifluoromethyl)phenyl]methyl]-3h-Benzimidazole-5-Carboxylic Acid](/img/structure/B15198135.png)
![tert-butyl 4-[[2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylbutanoyl]-methylamino]-3-methoxy-5-methylheptanoate](/img/structure/B15198141.png)
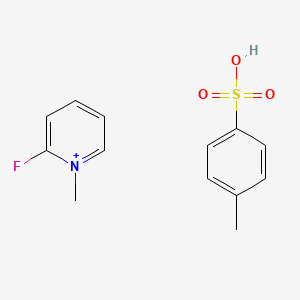
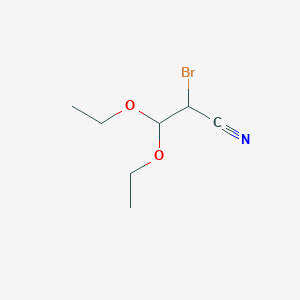
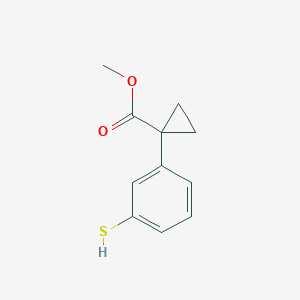

![5-Chloro-1-methoxy-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B15198187.png)
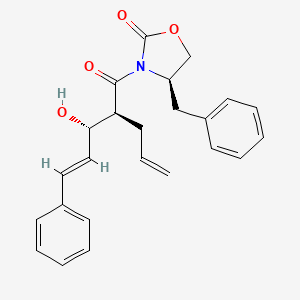
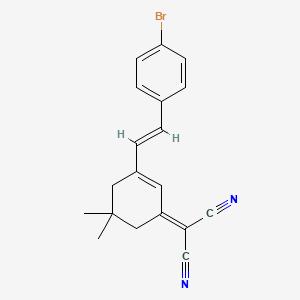
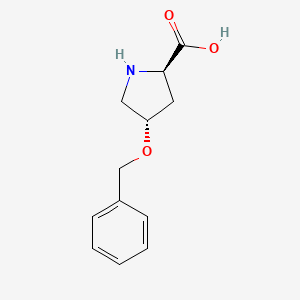
![[1,2,4]Triazolo[1,5-a]pyridine-8-boronic Acid Pinacol Ester](/img/structure/B15198225.png)
![5-Ethoxy-2-methyl-1H-benzo[d]imidazole](/img/structure/B15198240.png)
![N-[(2R,3S,4R)-1,3,5-trihydroxy-4-(hydroxymethoxy)pentan-2-yl]acetamide](/img/structure/B15198242.png)
